molecular formula C22H24N2O4S2 B7707342 N,N'-(1,2-Phenylene)bis(N,4-dimethylbenzenesulfonamide) CAS No. 29627-62-1

N,N'-(1,2-Phenylene)bis(N,4-dimethylbenzenesulfonamide)

Cat. No.: B7707342
CAS No.: 29627-62-1
M. Wt: 444.6 g/mol
InChI Key: WOBGBOUAUABUFZ-UHFFFAOYSA-N
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Description

N,N'-(1,2-Phenylene)bis(N,4-dimethylbenzenesulfonamide), also known as Bis-sulfosuccinimidyl suberate (BS3), is a crosslinking agent that is widely used in scientific research. It is a water-soluble, membrane-impermeable, and amine-reactive compound that can covalently link proteins, peptides, and other biomolecules. BS3 is a versatile tool that can be used to study protein-protein interactions, protein-ligand interactions, and protein structure.

Scientific Research Applications

  • Polyelectrolyte Material for Fuel Cells : Fujimoto et al. (2005) synthesized a series of poly(phenylene)-based polyelectrolytes, which after postsulfonation with chlorosulfonic acid, demonstrated properties like high proton conductivity, chemical/thermal stability, and film toughness. These properties suggest potential applications as polymer electrolyte membrane fuel cells (Fujimoto, Hickner, Cornelius, & Loy, 2005).

  • Crystal Structures and Phase Transformation : Nagel, Bock, and Eller (2000) analyzed the crystal structures of new polymorphs of N,N'-(p-phenylene)bis(benzenesulfonamide) and their inclusion compounds, providing insights into their phase transformation behavior and crystallization conditions (Nagel, Bock, & Eller, 2000).

  • Corrosion Inhibition of Mild Steel : Singh and Quraishi (2016) evaluated the corrosion inhibiting properties of novel synthesize compounds, including N,N'-(1,4-phenylene)bis derivatives, for mild steel in acidic conditions. These compounds showed high corrosion inhibition efficiency and acted as mixed-type inhibitors (Singh & Quraishi, 2016).

  • Inclusion Compounds and Hydrogen Bonding : Nagel, Näther, and Bock (1995) studied inclusion compounds containing N,N'-ditosyl-p-phenylenediamine, demonstrating S=O...H-N hydrogen bonding between solvent molecules and the host molecule. These findings contribute to the understanding of molecular interactions in inclusion compounds (Nagel, Näther, & Bock, 1995).

  • Polyamides with Flexible Main-Chain Ether Linkages : Hsiao, Yang, and Chen (2000) synthesized polyamides derived from bis(ether-carboxylic acid) or bis(ether amine), which showed noncrystalline nature, high solubility in polar solvents, and thermal stability. These materials have potential applications in various fields due to their unique properties (Hsiao, Yang, & Chen, 2000).

  • Nonlinear Optical Properties of Organotin Compounds : Muñoz-Flores et al. (2014) investigated organotin derivatives derived from N,N-bis compounds, which displayed promising second-order nonlinear optical responses. This suggests their potential use in photonic and optoelectronic applications (Muñoz-Flores et al., 2014).

Properties

IUPAC Name

N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-17-9-13-19(14-10-17)29(25,26)23(3)21-7-5-6-8-22(21)24(4)30(27,28)20-15-11-18(2)12-16-20/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBGBOUAUABUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295299
Record name N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29627-62-1
Record name NSC101062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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